5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives involves several key reactions, including the treatment of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives. Additionally, Schiff bases can be obtained upon treatment with isatin and selected aldehydes. These synthetic routes allow for the production of compounds characterized by analytical and spectroscopic data (Hafez et al., 2013).
Molecular Structure Analysis
The molecular structure of synthesized pyrazole derivatives is often confirmed through X-ray diffraction studies. For example, specific pyrazole derivatives have been characterized by single crystal X-ray diffraction, confirming their molecular geometry and providing insights into their structural conformation (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives are crucial for further functionalization and application in medicinal chemistry. Methylation reactions, for example, can alter the chemical properties of the pyrazole derivatives, impacting their potential biological activity and solubility (Ren et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and thermal stability, are analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide valuable information on the stability and suitability of these compounds for further development (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives, such as reactivity, potential biological activity, and interactions with biological targets, are primarily determined through in vitro studies. These studies help in understanding the structure-activity relationship (SAR) and the potential of these compounds as therapeutic agents (Hafez et al., 2013).
Scientific Research Applications
Synthesis of Diverse N-acyl-pyrazoles
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates .
- Methods of Application : The procedure involves the cyclocondensation of -oxeketene -dimethyl acetal building blocks with different alkyl, aryl, and heterocyclic acid .
- Results or Outcomes : The novel molecules were obtained in good yields and their identities confirmed by NMR and HRMS spectrometry .
Synthesis of Functionalized 3-amino- and 5-aminopyrazoles Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Cyanoacetic acid hydrazide derivatives were utilized as key intermediates for the synthesis of some new 3-amino- and 5-aminopyrazole derivatives .
- Methods of Application : Treatment of ketene dithioacetal and ketene-N,S-acetal with hydrazine and/or benzenesulfonyl hydrazide furnished the corresponding 3-amino-5-1H-pyrazole-4-carbohydrazide derivatives .
- Results or Outcomes : The structures of the new synthesized compounds were elucidated and confirmed by elemental analyses and spectral data .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds. These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application : The synthesis involves the use of 3-amino-1,2,4-triazole. A more effective multi-component one-pot procedure for the formation of imidazo[2,1-c][1,2,4]triazole-5-amine products has been reported based on the reaction of easily accessible aromatic aldehydes, benzoyl cyanide and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .
- Results or Outcomes : The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Synthesis of Substituted 1,3,4 Thiadiazole Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of substituted 1,3,4 thiadiazole derivatives. Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline .
- Methods of Application : The synthesis involves the use of thiosemicarbazides with methanesulfonic acid .
- Results or Outcomes : The structures of the new synthesized compounds were elucidated and confirmed by elemental analyses and spectral data .
Synthesis of Imidazo[2,1-c][1,2,4]triazole-5-amine Products
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of imidazo[2,1-c][1,2,4]triazole-5-amine products . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application : The synthesis involves the reaction of easily accessible aromatic aldehydes, benzoyl cyanide and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .
- Results or Outcomes : The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Synthesis of 1,3,4-Thiadiazoles
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of 1,3,4-thiadiazoles . Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline .
- Methods of Application : The synthesis involves the use of thiosemicarbazides with methanesulfonic acid .
- Results or Outcomes : The structures of the new synthesized compounds were elucidated and confirmed by elemental analyses and spectral data .
Future Directions
The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a promising area for future research . The pharmacological significance of these scaffolds and the development of new methodologies for accessing new 1,2,4-triazole-containing scaffolds could be useful for the discovery of new drug candidates .
properties
IUPAC Name |
5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLPIXKNRKHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321115 | |
Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |
CAS RN |
90914-35-5 | |
Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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